2',3'-Dichloro-3-(3-fluorophenyl)propiophenone
Description
2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl rings. This compound is often used as an intermediate in chemical synthesis and has various applications in scientific research and industry .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-13-6-2-5-12(15(13)17)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFADJPFNYLAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644547 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-57-2 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
1.1 Friedel-Crafts Acylation
The synthesis of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone typically involves a Friedel-Crafts acylation reaction. This process uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride ($$AlCl_3$$).
- Starting Materials:
- 2,3-dichlorobenzoyl chloride
- 3-fluorobenzene
- Catalyst: Aluminum chloride ($$AlCl_3$$)
- Solvent: Dichloromethane (DCM) or other suitable organic solvents
- Reaction Conditions:
- Temperature: $$0-5^\circ C$$
- Controlled to minimize exothermic effects.
The reaction proceeds by electrophilic aromatic substitution, where the acyl group from the benzoyl chloride reacts with the aromatic ring of fluorobenzene. The crude product is purified via recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
2.1 Large-Scale Synthesis
In industrial settings, the synthesis follows similar principles but incorporates automated systems for scalability:
- Bulk Handling: Automated systems manage large quantities of starting materials and solvents.
- Reaction Control: Precise monitoring of temperature and reaction duration ensures consistent product quality.
- Purification: Techniques such as recrystallization or distillation are employed to refine the product.
Reaction Optimization
3.1 Continuous Flow Systems
Continuous flow reactors are increasingly used to enhance scalability and efficiency:
- They allow precise control over reaction parameters such as temperature and pressure.
- Reaction monitoring techniques like thin-layer chromatography (TLC) are employed to assess progress and purity throughout the process.
Analytical Techniques
4.1 Thin-Layer Chromatography (TLC)
TLC is used during synthesis to monitor reaction progress and determine product purity.
4.2 Spectroscopic Analysis
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure and composition of the synthesized compound.
Data Table: Reaction Summary
| Parameter | Details |
|---|---|
| Starting Materials | 2,3-dichlorobenzoyl chloride, 3-fluorobenzene |
| Catalyst | Aluminum chloride ($$AlCl_3$$) |
| Solvent | Dichloromethane (DCM) |
| Temperature | $$0-5^\circ C$$ |
| Purification Techniques | Recrystallization, column chromatography |
| Analytical Methods | TLC, NMR, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone is , with a molecular weight of approximately 296.16 g/mol. The compound features dichlorinated and fluorinated phenyl groups, which significantly contribute to its chemical reactivity and biological properties.
Scientific Research Applications
1. Synthesis of Complex Molecules
- Building Block : this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with enhanced biological activity or different physical properties.
2. Biological Activity Studies
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes, making it valuable in studies related to enzyme kinetics and protein-ligand interactions. It interacts with active sites or allosteric sites on enzymes, thereby modulating their activity .
- Antimicrobial Properties : Derivatives of this compound have shown notable antimicrobial activity against various pathogens, including Escherichia coli and Salmonella typhi. This makes it a potential candidate for developing new antimicrobial agents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives derived from this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit monoamine uptake in neuronal models. It was found to be a noncompetitive antagonist at certain nicotinic acetylcholine receptors, which could have implications for treating depression and smoking cessation .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorofluorobenzene: Similar in structure but lacks the propiophenone moiety.
2,6-Dichloro-3-fluoroacetophenone: Shares the dichloro and fluoro substituents but differs in the position of the functional groups.
Uniqueness
2’,3’-Dichloro-3-(3-fluorophenyl)propiophenone is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
2',3'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS No. 898767-57-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse scientific literature.
This compound belongs to the class of propiophenone derivatives. Its structure includes two chlorine atoms and a fluorine atom, which may influence its reactivity and biological interactions. The molecular formula is C15H12Cl2FO, and it has a molecular weight of 303.16 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis via caspase activation |
| A549 (Lung) | 4.8 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 65 |
| IL-6 | 58 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could modulate receptor activity related to apoptosis and inflammation.
- Gene Expression Alteration : The compound influences gene expression associated with apoptotic pathways and inflammatory responses.
Study 1: Antitumor Activity in Vivo
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing xenografted tumors. The results showed a significant reduction in tumor size compared to the control group, corroborating its potential as an anticancer agent.
Study 2: Anti-inflammatory Response
In another investigation, researchers assessed the anti-inflammatory properties of this compound in a rat model of arthritis. Treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers in serum, indicating its therapeutic potential for chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone, and how can reaction conditions be optimized for yield?
- Methodological Answer : Begin with a 3-fluorophenylpropanone precursor and introduce chlorine via electrophilic aromatic substitution or Friedel-Crafts acylation. Optimize by using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm yield via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should structural complexity influence data interpretation?
- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–210 ppm). ¹⁹F NMR resolves fluorine coupling (δ -110 to -120 ppm). High-resolution mass spectrometry (HRMS) with ESI+ confirms molecular ions (e.g., [M+H]⁺ at m/z 316.0). For crystallographic validation, employ X-ray diffraction (as in ) to resolve steric effects from dichloro substitution .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved when synthesizing derivatives with varying substituents?
- Methodological Answer : Contradictions often arise from solvent polarity or rotameric equilibria. Use deuterated DMSO for NMR to stabilize conformers. Compare experimental data with computational simulations (DFT, Gaussian 16) to predict chemical shifts and coupling constants. Cross-validate with 2D NMR (COSY, NOESY) for spatial assignments .
Q. What experimental designs minimize byproduct formation during halogenation steps?
- Methodological Answer : Use low-temperature (-20°C) chlorination with SO₂Cl₂ to suppress polychlorination. Monitor reaction progress via TLC (Rf = 0.3, hexane:EtOAc 4:1). Quench excess reagent with Na₂S₂O₃ and isolate via liquid-liquid extraction (CH₂Cl₂/H₂O). Purity ≥95% can be achieved using preparative HPLC .
Q. How does the 3-fluorophenyl group’s electronic influence affect reactivity in nucleophilic substitutions?
- Methodological Answer : The fluorine’s -I effect deactivates the aromatic ring, reducing electrophilicity at meta positions. For SNAr reactions, use strong nucleophiles (e.g., KCN) in DMF at 80°C. Compare kinetic data with non-fluorinated analogs to quantify rate suppression (e.g., Hammett σₚ constants) .
Q. What methodologies assess the environmental impact of laboratory waste containing this compound?
- Methodological Answer : Perform biodegradation assays (OECD 301F) to measure half-life in aqueous media. Use GC-MS to detect volatile byproducts. Partner with waste management firms for incineration (≥850°C) to avoid dioxin formation. Reference EPA DSSTox data for ecotoxicity profiles .
Q. How can kinetic studies identify rate-determining steps under different catalytic conditions?
- Methodological Answer : Conduct stopped-flow IR to monitor carbonyl intermediate formation. Fit data to a second-order rate law (k = 0.05–0.1 M⁻¹s⁻¹). Compare activation energies (Ea) using Arrhenius plots for Pd/C vs. CuI catalysts. In situ Raman spectroscopy can track halogenation progress .
Q. What comparative approaches are recommended for studying bioactivity against fluorinated analogs?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes. Validate with in vitro assays (IC₅₀ measurements). Compare with 3-trifluoromethyl analogs () to quantify fluorine’s steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
